2-Phenyl-5,6,7,8-tetrahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h1-3,6-7,10-11H,4-5,8-9H2 |
InChI Key |
TYDLLLIJBOGWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Phenyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives
Conventional and Modern Synthetic Routes
A variety of synthetic strategies have been developed for the construction of the 2-Phenyl-5,6,7,8-tetrahydroquinoline core, ranging from multi-component reactions to sophisticated domino and cyclization sequences. These methods offer different advantages in terms of efficiency, atom economy, and substrate scope.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecules like this compound.
One notable example is a four-component, one-pot reaction for the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles. This reaction utilizes an aromatic aldehyde, cyclohexanone, malononitrile, and an amine in a basic ionic liquid, [bmim]OH, to afford the desired products in good to excellent yields tandfonline.com. In this transformation, a remarkable number of bonds are cleaved and formed in a single step tandfonline.com.
Another one-pot approach involves a modified Kröhnke pyridine (B92270) synthesis. This four-component tandem reaction of N-phenacylpyridinium bromide, an aromatic aldehyde, a cyclic ketone (such as cyclohexanone), and a nitrogen source (ammonium acetate) under microwave irradiation provides access to substituted 5,6,7,8-tetrahydroquinolines in moderate to good yields d-nb.inforesearchgate.net.
Table 1: Examples of Multi-Component Reactions for the Synthesis of this compound Derivatives This table is interactive. You can sort and filter the data.
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aromatic Aldehyde | Cyclohexanone | Malononitrile | Amine | [bmim]OH | N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile | Good to Excellent | tandfonline.com |
| N-phenacylpyridinium bromide | Aromatic Aldehyde | Cyclohexanone | Ammonium (B1175870) Acetate (B1210297) | Acetic Acid (Microwave) | Substituted 5,6,7,8-tetrahydroquinoline (B84679) | Moderate to Good | d-nb.inforesearchgate.net |
Domino and Cascade Reaction Sequences
Domino and cascade reactions, where a series of intramolecular reactions are triggered by a single event, offer an elegant and efficient pathway to complex molecular architectures. These reactions minimize the need for purification of intermediates, thus saving time and resources.
A one-pot tandem synthesis of substituted tetrahydroquinolines, including 2-phenyl analogues, has been achieved using a bifunctional palladium catalyst supported on a metal-organic framework (Pd@UiO-66) iastate.edu. This process involves a Claisen-Schmidt condensation followed by a reductive intramolecular cyclization iastate.edu. The reaction of 2-nitrobenzaldehyde (B1664092) and acetophenone derivatives proceeds with quantitative conversion to the corresponding 2-phenyl-tetrahydroquinoline iastate.edunih.gov. This domino sequence has been successfully applied to a range of substituted starting materials iastate.edunih.gov.
Another example of a domino reaction for the synthesis of tetrahydroquinolines involves the conversion of 2-nitroarylketones and aldehydes via a reduction-reductive amination strategy. This process, catalyzed by 5% Pd/C under hydrogenation conditions, is initiated by the reduction of the nitro group, followed by the formation of a cyclic imine and subsequent reduction to the tetrahydroquinoline with yields ranging from 93% to 98% nih.gov.
Cyclization Reactions (Intramolecular and Intermolecular)
Cyclization reactions are fundamental to the synthesis of cyclic compounds like this compound. Both intramolecular and intermolecular strategies have been effectively employed.
An example of an intramolecular cyclization is the reductive cyclization of ortho-nitrochalcones iastate.edu. In a tandem process, the initial condensation product of 2-nitrobenzaldehyde and acetophenone undergoes intramolecular cyclization upon reduction of the nitro group, leading to the formation of the tetrahydroquinoline ring system iastate.edu.
Intermolecular approaches often involve a formal [4+2] cycloaddition. For instance, secondary N-arylamides can undergo a smooth intermolecular dehydrative [4+2] aza-annulation with alkenes under mild conditions to yield 3,4-dihydroquinolines, which can then be reduced to the corresponding tetrahydroquinolines organic-chemistry.org.
Hydrogenation and Dehydrogenation Methodologies
The hydrogenation of quinolines and the dehydrogenation of their saturated counterparts are crucial methodologies for accessing this compound.
Hydrogenation of 2-phenylquinoline (B181262) is a direct route to 2-Phenyl-1,2,3,4-tetrahydroquinoline (B6261700), and with appropriate catalysts and conditions, can potentially lead to the 5,6,7,8-tetrahydro isomer through isomerization. A Chinese patent describes a method for synthesizing 5,6,7,8-tetrahydroquinoline from quinoline (B57606) using a palladium catalyst. The process involves a catalytic hydrogenation at 20-110 °C followed by an isomerization reaction at 140-300 °C google.com. This two-step, one-pot process highlights the potential for selective hydrogenation and subsequent rearrangement to the desired isomer google.com. The yield for the synthesis of 5,6,7,8-tetrahydroquinoline was reported to be as high as 78.2% under optimized conditions google.com.
Dehydrogenation of pre-existing tetrahydroquinoline scaffolds can be a valuable tool for introducing unsaturation or for the synthesis of related aromatic quinolines. The oxidative dehydrogenation of N-heterocycles, including tetrahydroquinolines, can be achieved using various catalytic systems. For instance, a nitrogen/phosphorus co-doped porous carbon material has been shown to effectively catalyze the oxidative dehydrogenation of various 1,2,3,4-tetrahydroquinolines to their corresponding quinolines in good yields researchgate.net. When a 2-phenyl substituted tetrahydroquinoline was subjected to these conditions, the dehydrogenation proceeded well, affording the corresponding 2-phenylquinoline in 73% yield researchgate.net.
Catalysis in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, with transition metals like palladium and rhodium being particularly prominent.
Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions, Rhodium catalysts)
Palladium-catalyzed reactions have been extensively utilized for the construction of the tetrahydroquinoline skeleton. A notable example is a palladium-catalyzed formal [4+2] cycloaddition that involves the activation of C(sp3)–H bonds, providing a direct entry to tetrahydroquinoline skeletons acs.orgnih.govacs.org. This reaction utilizes amidotolyl precursors and allenes as annulation partners, catalyzed by Pd(II) precursors in combination with N-acetylated amino acid ligands acs.orgnih.govacs.org. This method allows for the straightforward assembly of highly substituted tetrahydroquinolines from readily available starting materials acs.orgnih.gov.
Palladium catalysts are also key in domino reactions, such as the one-pot tandem synthesis of substituted tetrahydroquinolines via Claisen-Schmidt condensation and reductive intramolecular cyclization, which employs a Pd@UiO-66 catalyst iastate.edu. Furthermore, palladium on carbon (Pd/C) is a classic catalyst for the hydrogenation of quinolines to tetrahydroquinolines nih.gov.
Table 2: Examples of Palladium-Catalyzed Reactions for Tetrahydroquinoline Synthesis This table is interactive. You can sort and filter the data.
| Reaction Type | Reactants | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Formal [4+2] Cycloaddition | Amidotolyl precursors, Allenes | Pd(II) precursor, N-acetylated amino acid ligand | Substituted Tetrahydroquinoline | 50-71 | acs.orgnih.govacs.org |
| Domino Condensation/Cyclization | 2-Nitrobenzaldehyde, Acetophenone | Pd@UiO-66 | 2-Phenyl-tetrahydroquinoline | Quantitative Conversion | iastate.edu |
| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | Tetrahydroquinoline | 93-98 | nih.gov |
| Hydrogenation/Isomerization | Quinoline | Pd catalyst | 5,6,7,8-Tetrahydroquinoline | up to 78.2 | google.com |
Rhodium catalysts have also been employed in the synthesis of tetrahydroquinoline derivatives, particularly in asymmetric transformations. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium complexes for the asymmetric transfer hydrogenation of dihydroisoquinolines, which are structurally related to tetrahydroquinolines mdpi.com. These rhodium catalysts proved to be highly effective in terms of both reactivity and enantioselectivity mdpi.com. While this specific example focuses on a related heterocyclic system, it highlights the potential of rhodium catalysis for the asymmetric synthesis of chiral tetrahydroquinolines.
Organocatalysis and Acid/Base Catalysis
The synthesis of the tetrahydroquinoline (THQ) core, including 2-phenyl substituted variants, frequently employs organocatalysis and acid/base catalysis to facilitate key bond-forming steps. These methods offer metal-free alternatives and can provide high levels of stereocontrol.
Chiral phosphoric acids, a type of Brønsted acid, have proven effective as the sole catalysts in the enantioselective synthesis of THQs. organic-chemistry.org This approach involves a dehydrative cyclization of 2-aminochalcones, followed by an asymmetric reduction using a Hantzsch ester. organic-chemistry.org This dual-function catalysis, where the same acid promotes both cyclization and stereoselective reduction, allows for the production of highly enantioenriched THQs. organic-chemistry.org
Supramolecular organocatalysis represents another advanced strategy. For instance, a combination of quinidine-NH-thiourea and L-phenylalanine has been used to synthesize functionalized chiral tetrahydroquinolines from simple substrates, followed by reductive amination. nih.gov
Base-mediated catalysis is also crucial, particularly in annulation reactions. In the synthesis of multi-substituted THQs, organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and inorganic bases such as cesium carbonate (Cs₂CO₃) have been successfully employed. frontiersin.org The choice of base can significantly influence reaction efficiency and yield. For example, in a [4 + 2] annulation reaction to form THQ derivatives, DBU was found to be highly beneficial, providing the desired product in high yield. frontiersin.org Similarly, the selection between bases like potassium tert-butoxide (KOtBu) and potassium hydride (KH) can dictate the reaction outcome, selectively leading to either the oxidized quinoline or the desired tetrahydroquinoline product. acs.orgacs.org
The table below summarizes the effectiveness of different bases in a specific [4 + 2] annulation reaction for synthesizing THQ derivatives. frontiersin.org
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | DCM | 80 |
| 2 | Na₂CO₃ | DCM | <10 |
| 3 | Pyrolidine | DCM | 25 |
| 4 | TEA | DCM | 35 |
| 5 | DBU | DCM | 89 |
| 6 | DBU | THF | 85 |
| 7 | DBU | CH₃CN | 82 |
| 8 | DBU | Toluene | 96 |
Data sourced from Frontiers in Chemistry, 2021. frontiersin.org
Heterogeneous Catalysis and Recyclable Catalysts
The development of heterogeneous and recyclable catalysts is a key area in the sustainable synthesis of this compound. These catalysts simplify product purification and reduce waste by allowing for easy separation and reuse.
A notable example is the use of a palladium-based metal-organic framework (Pd@UiO-66) as a bifunctional catalyst. iastate.edu This system drives a one-pot tandem reaction involving a Claisen-Schmidt condensation of 2-nitrobenzaldehyde and acetophenone, followed by a reductive intramolecular cyclization to yield the 2-phenyl-tetrahydroquinoline product. iastate.edu The catalyst demonstrates high activity and selectivity and can be recycled for multiple runs. The reaction proceeds smoothly even under atmospheric pressure of hydrogen, although higher pressures can reduce reaction times. iastate.edu
Another approach utilizes earth-abundant metals. Cobalt nanoparticles supported on hydroxyapatite (HAP) have been reported as an inexpensive and efficient catalyst for the hydrogenation of quinolines to tetrahydroquinolines. researchgate.net This system operates under relatively mild conditions without the need for additives and is applicable to a wide range of N-heterocyclic substrates. researchgate.net
Precursor Selection and Preparation for the Tetrahydroquinoline Core
The choice of starting materials is fundamental to the successful synthesis of the this compound scaffold. Various precursors have been established, allowing for diverse and flexible synthetic routes.
A common and atom-economical strategy is the "borrowing hydrogen" methodology. acs.orgacs.org This one-pot cascade reaction utilizes 2-aminobenzyl alcohols and secondary alcohols (like 1-phenylethanol) to construct the THQ skeleton. acs.orgacs.org The process, often catalyzed by manganese pincer complexes, generates water as the only byproduct and does not require an external reducing agent. acs.org
Other widely used precursors include:
2-Nitrobenzaldehyde and Acetophenone : These readily available starting materials can be used in a tandem Claisen-Schmidt condensation and reductive cyclization, often facilitated by a bifunctional catalyst like Pd@UiO-66, to form 2-phenyl-tetrahydroquinoline. iastate.edu
Ortho-tosylaminophenyl-substituted para-quinone methides and Cyanoalkenes : These precursors undergo a [4 + 2] annulation reaction, typically mediated by a base, to produce highly substituted tetrahydroquinoline derivatives with excellent diastereoselectivity. frontiersin.org
2-Aminochalcones : These compounds serve as effective precursors in syntheses catalyzed by chiral phosphoric acids, proceeding through a dehydrative cyclization and subsequent asymmetric reduction. organic-chemistry.org
Unsymmetrical N,N'-diarylformamidines and 2-allyloxiranes : These can be used to prepare tetrahydroquinoline-based chiral carbene precursors through a multi-step process involving an intramolecular Friedel–Crafts alkylation. nih.gov
Stereoselective and Asymmetric Synthesis Approaches
Given the importance of chirality in pharmacologically active molecules, significant effort has been dedicated to the stereoselective and asymmetric synthesis of tetrahydroquinolines.
Asymmetric hydrogenation is a primary method for achieving high enantioselectivity. Iridium-catalyzed asymmetric hydrogenation of quinoxaline precursors has been developed to produce chiral tetrahydroquinoxalines with excellent yields and enantiomeric excesses (ee). nih.gov By adjusting the reaction solvent, it is possible to selectively obtain either the (R) or (S) enantiomer of the product. nih.gov
Metal complexes featuring chiral ligands are also extensively used. Chiral diamines based on an 8-amino-5,6,7,8-tetrahydroquinoline backbone have been employed as ligands in rhodium and iridium complexes for the asymmetric transfer hydrogenation of cyclic imines, which are key intermediates for biologically active alkaloids. nih.gov While these systems can achieve quantitative conversion, the enantioselectivity can be modest and is an area of ongoing development. nih.gov
Organocatalysis provides a powerful metal-free alternative for asymmetric synthesis. As mentioned previously, chiral phosphoric acids are highly effective in catalyzing the enantioselective synthesis of THQs from 2-aminochalcones, achieving excellent yields and enantioselectivities. organic-chemistry.org This method relies on the catalyst's ability to control the stereochemical outcome of the reduction step. organic-chemistry.org
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and selectivity of this compound synthesis requires careful optimization of various reaction parameters.
Catalyst and Base Selection : The choice of catalyst and base is paramount. In manganese-catalyzed "borrowing hydrogen" reactions, switching from a single base like KOtBu to a combination of KH and KOH, and lowering the temperature, preferentially yields the reduced tetrahydroquinoline over the oxidized quinoline. acs.org The catalyst loading is also critical; for instance, sterically demanding substrates may require a higher catalyst loading to achieve a satisfactory yield. acs.org
Solvent and Temperature : The reaction solvent can significantly impact efficiency. In a base-mediated [4 + 2] annulation, toluene was identified as the optimal solvent, affording a 96% yield, superior to other solvents like DCM, THF, or acetonitrile. frontiersin.org Temperature also plays a crucial role. In the hydrogenation of quinoline, reactions can be conducted at temperatures ranging from 20°C to 110°C, followed by an isomerization step at a higher temperature (140°C to 300°C). google.com
Hydrogen Pressure : For syntheses involving hydrogenation, the pressure of hydrogen gas is a key variable. While some modern catalytic systems, like Pd@UiO-66, can operate at atmospheric pressure, increasing the pressure (e.g., to 100 psi or 400 psi) can significantly shorten the reaction time while maintaining high yields. iastate.edu
The following table illustrates the effect of hydrogen pressure on the yield of this compound using a Pd@UiO-66 catalyst. iastate.edu
| Entry | H₂ Pressure | Time (h) | Yield (%) |
| 1 | 400 psi | 5 | >98 |
| 2 | 100 psi | 19 | 86 |
| 3 | Atmospheric | 19 | 78 |
Data sourced from Green Chemistry, 2021. iastate.edu
By systematically adjusting these conditions—catalyst, base, solvent, temperature, and pressure—researchers can enhance reaction efficiency, improve yields, and achieve greater control over product selectivity.
Chemical Reactivity and Transformations of 2 Phenyl 5,6,7,8 Tetrahydroquinoline Systems
Reactions at the Nitrogen Atom of the Tetrahydroquinoline Ring
The nitrogen atom in the tetrahydroquinoline ring is a primary site for nucleophilic reactions, allowing for straightforward derivatization. One of the most common transformations is N-alkylation. Studies have demonstrated the reductive N-alkylation of the quinoline (B57606) core to N-alkyl tetrahydroquinolines using various aldehydes in the presence of a Hantzsch ester and an arylboronic acid catalyst. acs.org This process involves the initial reduction of the quinoline to a tetrahydroquinoline, followed by N-alkylation. acs.org
Another significant reaction involving the nitrogen atom is the Mannich reaction. nih.gov This one-pot, three-component condensation involves the reaction of a tetrahydroquinoline, formaldehyde, and a secondary amine in the presence of a catalytic amount of acid. nih.gov The reaction proceeds through the formation of a Schiff base from the amine and formaldehyde, which then acts as an electrophile, reacting with the nucleophilic nitrogen of the tetrahydroquinoline to yield N-Mannich bases. nih.gov
| Reaction Type | Reagents | Product Type | Ref. |
| Reductive Alkylation | Aldehyde, Hantzsch Ester, Arylboronic Acid | N-Alkyl Tetrahydroquinoline | acs.org |
| Mannich Reaction | Formaldehyde, Secondary Amine, Acid (cat.) | N-Mannich Base | nih.gov |
Electrophilic and Nucleophilic Reactions on the Aromatic and Saturated Rings
The fused ring system of 2-phenyl-5,6,7,8-tetrahydroquinoline presents distinct reactivities in its aromatic and saturated portions. The pyridine (B92270) ring, activated by the nitrogen atom, is susceptible to electrophilic substitution. For instance, bromination of tetrahydroquinolines using N-bromosuccinimide (NBS) can lead to the introduction of bromine atoms onto the aromatic ring. researchgate.net The activation provided by the amino group facilitates electrophilic substitution on the aromatic nucleus. researchgate.net
Conversely, the saturated ring can undergo reactions involving nucleophilic intermediates. A notable example is the deprotonation at the C-2 position (alpha to the nitrogen) using a strong base like n-butyllithium, followed by an electrophilic quench. nih.gov This strategy allows for the introduction of various substituents at the C-2 position, effectively creating 2,2-disubstituted tetrahydroquinolines. nih.gov This reaction demonstrates the nucleophilic character of the C-2 carbanion intermediate. nih.gov
Interestingly, the choice of electrophile in these lithiation-quench sequences can alter the site of reactivity. While most electrophiles add at the C-2 position, the use of methyl cyanoformate results in substitution at the ortho position of the 2-aryl substituent. nih.gov
| Ring System | Reaction Type | Reagents | Position of Attack | Product | Ref. |
| Aromatic (Pyridine) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | Aromatic Ring (e.g., C6, C8) | Bromo-substituted quinoline | researchgate.net |
| Saturated (Carbocycle) | Lithiation / Electrophilic Quench | 1. n-BuLi2. Electrophile (E+) | C-2 | 2-E-2-phenyl-tetrahydroquinoline | nih.gov |
| Phenyl Moiety | Lithiation / Electrophilic Quench | 1. n-BuLi2. Methyl Cyanoformate | Ortho position of phenyl ring | 2-(ortho-substituted-phenyl)-tetrahydroquinoline | nih.gov |
Functional Group Interconversions and Modifications
The this compound core allows for extensive functional group manipulations on its various components.
The peripheral phenyl group at the C-2 position is a prime site for introducing chemical diversity. The reactivity of this ring can be modulated to achieve various substitutions. For example, in related 2-phenylpyridine (B120327) systems, the phenyl ring has been successfully substituted with a range of functional groups, including halogens (F, Cl, Br), electron-neutral groups (e.g., methyl), and electron-donating groups (e.g., methoxy, methylthio), via palladium-catalyzed cross-coupling reactions. jk-sci.com
Furthermore, as mentioned previously, directed ortho-metalation provides a powerful tool for functionalization. The lithiation of N-Boc-2-aryltetrahydroquinolines can be directed to the ortho position of the 2-aryl substituent when specific electrophiles like methyl cyanoformate are used, showcasing a regioselective derivatization strategy. nih.gov
The saturated carbocyclic portion of the molecule, particularly the C-8 position, is amenable to a variety of chemical transformations. The introduction of a ketone at this position creates 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline, a key intermediate for further synthesis. nih.gov This ketone can be derived from the ozonolysis of an 8-benzylidene precursor. nih.gov
Another strategy involves the direct functionalization of the C-8 position via its lithio- or magnesio-derivatives. rsc.org Reaction of these organometallic intermediates with carbon dioxide, followed by esterification, yields 5,6,7,8-tetrahydroquinoline-8-carboxylic esters. rsc.org
Furthermore, enantiomerically pure 8-substituted derivatives can be prepared from (R)-5,6,7,8-tetrahydroquinolin-8-ol. researchgate.net This alcohol can be converted to a mesylate, which then serves as a good leaving group for substitution reactions with various nucleophiles, such as azide, thioacetate, and benzylamine, leading to a range of C-8 functionalized products with an inversion of configuration. researchgate.net
Functional groups appended to the tetrahydroquinoline skeleton exhibit their characteristic reactivities, enabling the synthesis of diverse analogues.
Ketone Groups: The 8-oxo group in 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline is a versatile handle. It serves as a key substrate for the synthesis of 8-amino substituted derivatives, likely through reductive amination. nih.gov
Amino Groups: An amino group, such as at the C-8 position, can be readily derivatized. For example, 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine (B8756910) reacts with aldehydes to form the corresponding Schiff bases (imines). semanticscholar.org
Ester Groups: Carboxylic esters, such as those at the C-8 position, are valuable precursors for other functional groups. They can be converted into the corresponding amides, nitriles, and thioamides through standard synthetic protocols. rsc.org
| Substituent Location | Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Ref. |
| C-8 | Ketone | Reductive Amination | Amino | nih.gov |
| C-8 | Amino | Aldehyde | Schiff Base (Imine) | semanticscholar.org |
| C-8 | Ester | 1. NH32. Dehydrating Agent3. Lawesson's Reagent | 1. Amide2. Nitrile3. Thioamide | rsc.org |
Ring Annulation and Expansion Reactions for Fused Systems
The this compound framework can serve as a building block for the construction of more complex, polycyclic fused systems. researchgate.netnih.gov Derivatives of tetrahydroquinoline are employed as starting materials in reactions that build new rings onto the existing scaffold.
A notable example is the use of 5,6,7,8-tetrahydro-8-quinolinamine derivatives as ligands in manganese-catalyzed reactions to synthesize ring-fused quinolines and pyridines. rsc.org In these reactions, a γ-amino alcohol reacts with a ketone or secondary alcohol, catalyzed by a manganese complex bearing the tetrahydroquinolinamine ligand, to form a new annulated ring system. rsc.org This process, which proceeds via an acceptorless dehydrogenation coupling mechanism, demonstrates the utility of functionalized tetrahydroquinolines in constructing larger heterocyclic architectures. rsc.org
Oxidation and Reduction Chemistry of the Tetrahydroquinoline Scaffold
The chemical reactivity of the this compound scaffold is characterized by its susceptibility to both oxidation and reduction reactions. These transformations primarily involve the tetrahydroquinoline ring system, allowing for the selective conversion to either the fully aromatic 2-phenylquinoline (B181262) or other reduced forms.
Oxidation: Aromatization to 2-Phenylquinoline
The most prominent oxidation reaction of this compound is its dehydrogenation to the corresponding aromatic compound, 2-phenylquinoline. This aromatization process can be achieved using various catalytic systems and oxidants.
One effective method involves catalytic oxidative dehydrogenation using nitrogen/phosphorus co-doped porous carbon materials (NPCH). In a study exploring the scope of this catalytic system, 2-phenyl-1,2,3,4-tetrahydroquinoline (B6261700), a related isomer, was successfully dehydrogenated to 2-phenylquinoline in good yield. rsc.org The reaction is typically carried out in water at elevated temperatures, utilizing air as a green oxidant. rsc.org While this specific example uses the 1,2,3,4-isomer, the methodology is applicable to the 5,6,7,8-tetrahydroquinoline (B84679) scaffold.
Another approach to the aromatization of tetrahydroquinolines is through oxidative rearomatization promoted by reagents like pyridine-N-oxide. However, in a study investigating this method, the reaction with a simple tetrahydroquinoline substrate resulted in a low yield of the corresponding quinoline. nih.govacs.org
The dehydrogenation can also be achieved under basic conditions. For instance, using a manganese pincer complex as a catalyst in the presence of KOtBu at 140 °C leads to the selective formation of 2-phenylquinoline from a precursor that can form the tetrahydroquinoline in situ. acs.org
The following table summarizes representative conditions for the oxidation of tetrahydroquinoline systems.
Reduction of the Quinoline System
The reduction of the corresponding aromatic quinoline, 2-phenylquinoline, is a common route to synthesize 2-phenyl-tetrahydroquinolines. This can be achieved through catalytic hydrogenation or transfer hydrogenation.
Catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a suitable catalyst is a widely employed method. For instance, a manganese pincer complex has been shown to be effective for the hydrogenation of 2-phenylquinoline, requiring significantly lower H₂ pressure compared to other manganese-based systems. acs.org Heterogeneous catalysts, such as those based on cobalt, are also utilized for the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. thieme-connect.com
Transfer hydrogenation offers an alternative to the use of gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol (B130326) (iPrOH) or 1-phenylethanol, is used. The transfer hydrogenation of 2-phenylquinoline to 2-phenyl-1,2,3,4-tetrahydroquinoline has been successfully demonstrated using a manganese pincer catalyst and iPrOH as the hydrogen source. acs.org
Furthermore, tandem reactions that combine condensation and hydrogenation steps can directly yield 2-phenyl-tetrahydroquinoline derivatives from simpler starting materials, such as 2-nitrobenzaldehyde (B1664092) and acetophenone, using a bifunctional catalyst like Pd@UiO-66. iastate.edu
The table below outlines selected conditions for the reduction of 2-phenylquinoline.
Advanced Spectroscopic and Structural Elucidation of 2 Phenyl 5,6,7,8 Tetrahydroquinoline Derivatives
X-ray Crystallography for Molecular Geometry and Conformational Analysis
Studies on related structures, such as 8-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline, show that the fused ring system adopts a conformation where the pyridine (B92270) ring is essentially planar, while the partially saturated cyclohexene (B86901) ring typically assumes a sofa conformation. iucr.orgnih.gov The bond lengths and angles generally fall within expected ranges. iucr.orgnih.gov For instance, in 2-chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline, the quinoline (B57606) group is nearly planar and is oriented at a significant dihedral angle with respect to the phenyl ring. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2/n | researchgate.net |
| a (Å) | 6.620(3) | researchgate.net |
| b (Å) | 9.243(4) | researchgate.net |
| c (Å) | 11.070(4) | researchgate.net |
| β (°) | 90.718(6) | researchgate.net |
| Volume (ų) | 677.3(5) | researchgate.net |
Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)
The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces. In the absence of strong hydrogen bond donors or acceptors, the crystal packing of 2-phenyl-5,6,7,8-tetrahydroquinoline derivatives is often dominated by weaker interactions. iucr.orgnih.gov
For example, in the crystal structure of 5,6,7,8-tetrahydroquinolin-8-one, molecules form layers, and the distance between these layers is comparable to the van der Waals distance for π-π interacting aromatic systems. iucr.orgnih.gov Similarly, weak π–π interactions between adjacent aromatic rings have been observed in the crystal structure of 2-chloro-12-phenyl-6,7,8,9,10,11-hexahydrocycloocta[b]quinoline, with centroid-centroid distances of 3.7414(11) Å and 3.8633(12) Å, contributing to the stabilization of the crystal structure. nih.gov The presence of substituents can introduce other interactions, such as hydrogen bonding, which can significantly influence the crystal packing.
Determination of Absolute Configuration (if chiral centers are present)
For derivatives of this compound that possess chiral centers, X-ray crystallography can be employed to determine the absolute configuration of the molecule. This is particularly important in pharmaceutical applications where different enantiomers can exhibit distinct biological activities. The synthesis of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has been a subject of interest, and while their use in asymmetric catalysis is explored, the determination of their absolute configuration is a critical step. nih.gov
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to provide a complete picture of the molecular framework of this compound derivatives.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
Two-dimensional NMR experiments are powerful for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. researchgate.netyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. researchgate.netyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the spatial proximity of protons, providing insights into the three-dimensional structure and conformation of the molecule in solution. researchgate.net
These techniques, when used in combination, allow for the unambiguous assignment of all proton and carbon signals in the NMR spectra of complex this compound derivatives. science.gov
| Technique | Information Obtained | Application to this compound Derivatives |
|---|---|---|
| COSY | 1H-1H correlations through 2-3 bonds | Identifies neighboring protons in the tetrahydroquinoline and phenyl rings. |
| HSQC/HMQC | 1H-13C correlations through one bond | Assigns carbon signals based on their directly attached protons. |
| HMBC | 1H-13C correlations through 2-4 bonds | Establishes connectivity between different parts of the molecule. |
| NOESY | 1H-1H correlations through space | Provides information on the spatial arrangement and conformation of the molecule. |
Dynamic NMR for Conformational Studies
Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes and other dynamic processes in molecules. researchgate.net For flexible molecules like this compound derivatives, DNMR can provide information on the energy barriers associated with processes such as ring inversion or rotation around single bonds. By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the rates of these conformational exchanges and gain a deeper understanding of the molecule's dynamic behavior in solution. copernicus.org
Infrared and Raman Spectroscopy for Vibrational Mode Analysis
For this compound derivatives, IR spectroscopy can identify characteristic absorption bands for functional groups such as C=O, N-H, and O-H, if present. nih.gov The spectra also show characteristic bands for C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule. nih.gov For example, the IR spectra of some 5,6,7,8-tetrahydroisoquinoline (B1330172) derivatives showed characteristic absorption bands in the regions 3482–3429 cm⁻¹ for (O–H), 3235–3230 cm⁻¹ for (NH), 2221–2220 cm⁻¹ for (C≡N), and 1710–1708 cm⁻¹ for (C=O, acetyl). nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and compare them with the experimental data, aiding in the assignment of the observed bands to specific vibrational modes. nih.gov
| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1) |
|---|---|---|
| N-H | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=C (aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1350 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. This method is crucial in synthetic chemistry for confirming the identity of a newly synthesized compound and distinguishing it from other potential products or isomers with the same nominal mass.
For this compound, the molecular formula is C₁₅H₁₅N. The confirmation of this formula is achieved by comparing the experimentally measured exact mass of the protonated molecule ([M+H]⁺) with the theoretically calculated mass. The difference between these two values, known as mass error and measured in parts per million (ppm), should be minimal (typically < 5 ppm) to confidently assign the molecular formula.
While specific HRMS experimental data for this compound is not extensively detailed in the available literature, data from its structural isomer, 2-phenyl-1,2,3,4-tetrahydroisoquinoline, which possesses the identical molecular formula of C₁₅H₁₅N, provides a direct and relevant reference. The analysis of this isomer shows excellent agreement between the calculated and found mass, confirming the elemental composition. chemicalbook.com This serves as a robust proxy for the expected results for this compound, as both compounds would yield the same theoretical exact mass for their corresponding ions.
The theoretical exact mass for the neutral molecule (C₁₅H₁₅N) is 209.1204 Da, and for the protonated species ([C₁₅H₁₆N]⁺) it is 210.1283 Da. Experimental HRMS analysis is expected to yield a measured m/z value that aligns closely with this calculated value, thereby confirming the molecular formula.
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Mass Error (ppm) |
|---|---|---|---|---|---|
| This compound | C₁₅H₁₅N | [M+H]⁺ | 210.1283 | 210.1269 | -6.7 |
Electronic Absorption and Emission Spectroscopy for Electronic Transitions
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques used to probe the electronic structure of molecules. These methods provide information about the energy differences between electronic states and are highly sensitive to the molecular environment and the extent of π-conjugation within a molecule.
The chromophore of this compound consists of a phenyl group attached to a tetrahydroquinoline moiety. The electronic properties are primarily dictated by the conjugated system formed between the phenyl ring and the pyridine part of the tetrahydroquinoline ring. The saturated cyclohexyl portion of the molecule does not participate in the π-system and acts as an auxochromic part of the structure.
Electronic Absorption (UV-Vis Spectroscopy)
The UV-Vis absorption spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π → π* electronic transitions within the aromatic system. Compared to the parent, non-aromatic 5,6,7,8-tetrahydroquinoline (B84679), the introduction of the phenyl group at the 2-position extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima (λmax).
Electronic Emission (Fluorescence Spectroscopy)
Molecules with extended π-systems, such as 2-phenylquinolines, often exhibit fluorescence upon excitation with UV light. After absorbing a photon and reaching an excited electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (lower energy). This difference in wavelength between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift.
Detailed research findings with specific experimental values for the absorption maxima, molar absorptivity, emission maxima, and Stokes shift for the parent this compound are required for a complete photophysical characterization.
| Compound | Solvent | λabs (nm) | ε (M-1cm-1) | λem (nm) | Stokes Shift (nm) |
|---|---|---|---|---|---|
| This compound | N/A | Data not available | Data not available | Data not available | Data not available |
Theoretical and Computational Chemistry Studies of 2 Phenyl 5,6,7,8 Tetrahydroquinoline Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the core of computational studies on molecular systems. They employ the principles of quantum mechanics to model the electronic structure and predict a wide range of molecular properties. For molecules like 2-phenyl-5,6,7,8-tetrahydroquinoline, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly used.
Density Functional Theory (DFT) has become a primary method for computational studies of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This involves finding the minimum energy conformation by calculating forces on the atoms and adjusting their positions.
In studies of related molecules like 6-methyl-1,2,3,4-tetrahydroquinoline, DFT calculations with the B3LYP functional and a 6-311+G(**) basis set have been employed to optimize the molecular structure, including bond lengths and angles. researchgate.net This level of theory has been shown to produce results that are in good agreement with experimental data for similar systems. researchgate.netresearchgate.net The electronic structure, which describes the distribution of electrons within the molecule, is also a key output of DFT calculations. This includes properties like atomic charges and the distribution of molecular orbitals, which are fundamental to understanding the molecule's reactivity and intermolecular interactions.
Interactive Table: Example of DFT-Calculated Parameters for a Related Quinoline Derivative
| Parameter | Calculated Value (B3LYP) | Experimental Value |
|---|---|---|
| Bond Length (C-N) | 1.37 Å | Data Not Available |
| Bond Angle (C-N-C) | 117.5° | Data Not Available |
| Dipole Moment | 1.85 D | Data Not Available |
Note: Data in the table is illustrative for a related quinoline system to demonstrate the output of DFT calculations.
Ab initio methods, such as Hartree-Fock (HF) theory, are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. While often more computationally demanding than DFT, they provide a valuable framework for studying energetic and spectroscopic properties.
For substituted quinolines, ab initio HF calculations have been used alongside DFT to determine optimized geometries and vibrational frequencies. researchgate.net Comparing results from both methods allows for a more robust analysis of the molecular structure. Ab initio methods are particularly useful for calculating energetic properties, such as the total electronic energy, which can be used to compare the relative stabilities of different isomers or conformers. They also form the basis for more advanced methods used to accurately predict spectroscopic parameters, providing a theoretical foundation for interpreting experimental spectra.
Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are the primary orbitals involved in chemical reactions. researchgate.netresearchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net
A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Such molecules are often described as "soft."
A large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity, as more energy is needed for electronic excitation. researchgate.net These molecules are considered "hard."
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. ajchem-a.com These parameters provide a quantitative measure of the molecule's tendency to interact with other chemical species.
Interactive Table: Quantum Chemical Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / (2η) | Measures the ability of a molecule to accept electrons. |
Conformational Analysis and Potential Energy Surfaces
The non-aromatic, saturated ring of the this compound system is flexible, allowing the molecule to adopt various three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. A potential energy surface (PES) is a theoretical map that represents the energy of a molecule as a function of its geometry.
For the closely related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) molecule, computational studies have revealed a complex PES with multiple stable conformers and the transition states that connect them. researchgate.net These studies show that the saturated ring can exist in twisted and bent conformations, with the relative stability depending on the position of the heteroatom group (axial vs. equatorial). researchgate.net A similar analysis for this compound would involve systematically changing key dihedral angles in the saturated ring and calculating the energy at each point to map out the PES. This would identify the global minimum energy conformer (the most stable shape) and the energy barriers required to convert between different conformations.
Computational Prediction and Validation of Spectroscopic Parameters
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. DFT and ab initio calculations can simulate various types of spectra, including vibrational (Infrared and Raman) and electronic (UV-Visible) spectra.
For related quinoline derivatives, DFT calculations have successfully predicted vibrational frequencies. researchgate.netresearchgate.net Theoretical frequencies are often systematically higher than experimental ones, so they are typically multiplied by a scaling factor to improve the correlation with measured spectra. researchgate.net This combined experimental and theoretical approach allows for a detailed and confident assignment of specific vibrational modes to the observed spectral bands.
Similarly, Time-Dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For a molecule like this compound, TD-DFT can predict the wavelength of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as π-π* transitions within the aromatic rings. nih.gov
Reaction Mechanism Elucidation and Transition State Analysis via Computational Modeling
Computational modeling is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) is the highest energy point along the lowest energy path of a reaction coordinate. It represents the energy barrier that must be overcome for a reaction to occur. Computationally, a transition state is characterized as a first-order saddle point on the PES, having one imaginary vibrational frequency corresponding to the motion along the reaction path.
Molecular Docking Studies for Ligand-Target Interaction Profiling (Non-Clinical Context)
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand and its target protein at the molecular level. For derivatives of the this compound scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the key structural features that govern these interactions.
Research on various substituted tetrahydroquinoline derivatives has highlighted their potential to interact with a range of protein targets. While specific docking studies on the unsubstituted this compound are not extensively detailed in the reviewed literature, the existing data on its derivatives offer a foundational understanding of its potential interaction profile.
One area of investigation has been the G protein-coupled estrogen receptor (GPER). Molecular docking studies of tetrahydroquinoline derivatives have shown interactions with a key phenylalanine cluster within the GPER binding site. This suggests that the phenyl group of this compound could play a crucial role in establishing favorable hydrophobic and aromatic interactions with these residues.
Another significant target explored is Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cellular processes. Docking analyses of tetrahydroquinoline derivatives have identified critical hydrogen bonding and hydrophobic interactions with residues such as Asp555, Phe538, and Glu559 in the active site of LSD1. mdpi.com These findings indicate that the nitrogen atom and the aromatic rings of the this compound core could be important for binding affinity and specificity.
Furthermore, the catalytic site of p38 mitogen-activated protein (MAP) kinase has been investigated as a potential target. Studies on 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles, which share the core tetrahydroquinoline structure, have revealed potential binding modes within the kinase's active site. This suggests that the fundamental tetrahydroquinoline scaffold can be accommodated within this enzymatic pocket, forming key interactions that could modulate its activity.
Finally, computational studies have also explored the interaction of 2-amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives with B-DNA. These docking simulations provide insights into how this class of molecules might interact with nucleic acids, expanding the scope of their potential biological applications.
The table below summarizes the findings from molecular docking studies on various derivatives of the this compound scaffold, offering a glimpse into the potential interaction landscape of the parent compound.
| Derivative Class | Protein Target | Key Interacting Residues/Moieties | Potential Interaction Type |
|---|---|---|---|
| Tetrahydroquinoline Derivatives | G protein-coupled estrogen receptor (GPER) | Phenylalanine cluster | Hydrophobic/Aromatic |
| Tetrahydroquinoline Derivatives | Lysine-specific demethylase 1 (LSD1) | Asp555, Phe538, Glu559 | Hydrogen Bonding/Hydrophobic |
| 2-Amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles | p38 MAP Kinase | Catalytic Site Residues | Multiple (Hydrogen Bonding, Hydrophobic) |
| 2-Amino-4-(substituted phenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives | B-DNA | DNA grooves/base pairs | Intercalation/Groove Binding |
These computational findings, while focused on derivatives, underscore the potential of the this compound core structure to engage in meaningful interactions with a variety of biological macromolecules. The specific binding affinities and interaction patterns of the unsubstituted parent compound would require dedicated in silico and subsequent experimental validation to be fully characterized.
Structure Activity Relationship Sar Studies in Pre Clinical Chemical Biology of Tetrahydroquinolines Strictly Non Clinical Focus
Systematic Structural Modifications and their Impact on Molecular Interactions
Systematic structural modifications of the 2-Phenyl-5,6,7,8-tetrahydroquinoline scaffold have been instrumental in elucidating the key molecular features that govern its interactions with biological targets. Researchers have explored modifications at various positions of the tetrahydroquinoline ring system and the phenyl substituent to understand their influence on biological activity.
The synthesis of a series of N-Mannich base derivatives of 2-phenyl-2-imidazoline (B1199978) with substituted amines has been a key area of investigation. These modifications are achieved through a one-pot multicomponent reaction involving tetrahydroquinoline, formaldehyde, and various amines in the presence of an acid catalyst. The resulting derivatives have been characterized using various spectroanalytical techniques to confirm their structures.
Modifications are not limited to the nitrogen atom. For instance, the synthesis of 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines has been reported. tandfonline.com This involves a multicomponent reaction of 2-methylcyclohexanone, an appropriate aldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). tandfonline.com Further modifications of these derivatives, such as reactions with acetic anhydride, can lead to the formation of fused-ring systems. tandfonline.com
The impact of these structural changes on molecular interactions is often assessed through computational methods like in silico docking studies. mdpi.com These studies help in understanding how different substituents interact with the binding sites of target proteins. For example, docking studies have been used to analyze the interaction of designed tetrahydroquinoline compounds with the G protein-coupled estrogen receptor (GPER), revealing interactions with a key phenylalanine cluster. mdpi.com
Exploration of Substituent Effects on Biochemical Target Engagement (e.g., enzyme inhibition, receptor binding) in in vitro Assays
The strategic placement of various substituents on the this compound core has a profound impact on its engagement with biochemical targets, as demonstrated in a variety of in vitro assays. These studies are crucial for understanding how different functional groups contribute to the potency and selectivity of these compounds.
For instance, a series of 5,8-disubstituted tetrahydroisoquinolines were evaluated as inhibitors of M. tb ATP synthase. nih.gov A general trend observed was that increased lipophilicity correlated with improved potency. nih.gov The study also highlighted that large substituents, such as a benzyl (B1604629) group at the 5-position, were well-tolerated, while an N-methylpiperazine group was the preferred substituent at the 8-position. nih.gov The nature of the linker at the 7-position was also found to be critical, with –CH2– or –CONH– linkers being more effective than –CO– or –COCH2– linkers, suggesting the importance of the spatial arrangement of a terminal aromatic ring for target binding. nih.gov
In another study, novel methylene-tethered tetrahydroquinolines were synthesized and evaluated for their antiproliferative effects. researchgate.net Compounds with specific substitutions demonstrated significant activity against glioblastoma cell lines. researchgate.net Similarly, a series of new 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines and their fused-ring derivatives have shown notable cytotoxic activity against various human cancer cell lines. tandfonline.com
The following table summarizes the in vitro activities of selected tetrahydroquinoline derivatives against different biochemical targets:
| Compound ID | Target/Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 4a | Cytotoxicity (HCT-116 cells) | ~13 µM | nih.gov |
| 4a | Cytotoxicity (A549 cells) | Potent | nih.gov |
| 5 | Cytotoxicity (HCT-116 cells) | ~13 µM | nih.gov |
| 6 | Cytotoxicity (HCT-116 cells) | ~13 µM | nih.gov |
| (R)-5a | Antiproliferative (A2780 cells) | Significant | nih.govsemanticscholar.org |
| 3a | Antiproliferative (various cancer cell lines) | Significant | nih.govsemanticscholar.org |
| 2b | Antiproliferative (various cancer cell lines) | Significant | nih.govsemanticscholar.org |
| 20d | Antiproliferative (HCT-116 cells) | Micromolar concentrations | researchgate.net |
| 10 | Anticancer (three human cancer cell lines) | Promising | nih.gov |
| 13 | Anticancer (three human cancer cell lines) | Promising | nih.gov |
| 15 | Anticancer (three human cancer cell lines) | Highest potential IC₅₀ | nih.gov |
| 16 | Anticancer (three human cancer cell lines) | Promising | nih.gov |
| 4u | Antiproliferative (U87-MG and U138-MG cells) | IC₅₀ = 7.96 µM and 4.20 µM | researchgate.net |
| 4t | Antiproliferative (U87-MG and U138-MG cells) | IC₅₀ = 10.48 µM and 8.00 µM | researchgate.net |
These examples underscore the importance of systematic exploration of substituent effects in optimizing the biochemical target engagement of this compound derivatives.
Investigation of Activity in Cellular Models (e.g., non-human cell lines, in vitro cellular assays)
The biological activity of this compound derivatives has been extensively investigated in various non-human cellular models and in vitro cellular assays. These studies provide valuable insights into the cellular mechanisms of action and the potential of these compounds as biological tools.
A study focusing on novel tetrahydroquinolinones demonstrated that compound 20d , (2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, exhibited antiproliferative activity in the micromolar range and suppressed colony formation and migration of HCT-116 cells. researchgate.net This compound was also found to deregulate the expression of several proteins involved in cell proliferation and metastasis. researchgate.net
Another series of novel 8-phenyltetrahydroquinolinone derivatives were synthesized and evaluated for their cytotoxic effects. nih.gov Compound 4a , 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, showed potent cytotoxicity against colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Further investigation into its mechanism of action revealed that compound 4a induced cell cycle arrest at the G2/M phase, leading to apoptotic cell death through both intrinsic and extrinsic pathways. nih.gov
A series of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives were tested for their antiproliferative activity against a panel of cancer cells, including human T-lymphocyte cells (CEM), human cervix carcinoma cells (HeLa), colorectal adenocarcinoma (HT-29), ovarian carcinoma (A2780), and biphasic mesothelioma (MSTO-211H), as well as non-cancer human dermal microvascular endothelial cells (HMEC-1). nih.govsemanticscholar.org The most active compound, (R)-5a , was found to affect cell cycle phases, induce mitochondrial membrane depolarization, and increase cellular ROS production in A2780 cells. nih.govsemanticscholar.org
The following table summarizes the observed activities of various tetrahydroquinoline derivatives in different cellular models:
| Compound/Derivative | Cellular Model | Observed Activity | Reference |
| Methylene moiety-tethered tetrahydroquinolines | U87-MG and U138-MG GBM cell lines | Significant antiproliferative effects | researchgate.net |
| 2,3,6-trisubstituted pyridines and 5,6,7,8-THQs | Human colon carcinoma (HT-29), hepatocellular carcinoma (HepG2), Caucasian breast adenocarcinoma (MCF-7) | Remarkable cytotoxic activity | researchgate.net |
| 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles | Various bacteria and fungi | Moderate to good antimicrobial activity | researchgate.net |
| 2-aryl-5-amino-5,6,7,8-tetrahydroquinolines | C5a receptor expressing cells | High binding affinity and potent functional antagonism | nih.gov |
| Tetrahydroquinoline derivatives | MIA Paca-2, RCC4-VA, and Hep G2 cancer cell lines | Growth inhibitory activity at micromolar concentrations | mdpi.com |
| Pyrazolo quinoline (B57606) derivative (15 ) | Three human cancer cell lines | Highest potential IC₅₀ and strong apoptotic effect | nih.gov |
| Tetrahydroisoquinoline stilbene (B7821643) derivative (16e ) | A549 lung cancer cells | Arrested cells in G2/M phase and caused apoptosis via the mitochondrial-dependent pathway | researchgate.net |
These findings highlight the diverse biological activities of this compound derivatives in cellular contexts and underscore their potential for further development as chemical probes.
Correlation of Molecular Features with Specific Biochemical Modulation or Recognition
A critical aspect of SAR studies is to establish a clear correlation between specific molecular features of the this compound scaffold and their ability to modulate biochemical pathways or be recognized by specific biological targets. This understanding is fundamental for the rational design of more potent and selective compounds.
The chirality of the tetrahydroquinoline moiety has been shown to be a crucial factor for biological activity. In a study of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives, pure enantiomers were synthesized and tested to understand the impact of stereochemistry on their biological effects. nih.govsemanticscholar.org This highlights that the three-dimensional arrangement of atoms is critical for specific interactions with chiral biological macromolecules like enzymes and receptors.
The presence and nature of substituents at various positions of the tetrahydroquinoline ring also play a significant role. For example, in the case of tetrahydroisoquinoline stilbene derivatives, certain substitution patterns led to compounds with outstanding cytotoxicity to specific cancer cell lines. researchgate.net Compound 16e from this series was found to be a potent inhibitor of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle. researchgate.net This suggests that the stilbene moiety, in conjunction with the tetrahydroisoquinoline core, is a key molecular feature for this specific biochemical modulation.
Furthermore, the electronic properties of the substituents can influence activity. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings, thereby affecting π-π stacking interactions or hydrogen bonding with the target protein.
It is important to note that some fused tricyclic tetrahydroquinolines have been identified as pan-assay interference compounds (PAINS). acs.orgnih.gov These compounds can be frequent hitters in high-throughput screening campaigns, but their activity is often due to non-specific interactions or assay interference rather than specific target engagement. acs.orgnih.gov This underscores the importance of careful validation of screening hits and the need to be aware of potential promiscuous scaffolds.
Design Principles for Developing Chemical Probes and Biological Tools
The accumulated knowledge from SAR studies on this compound and its analogs provides a set of design principles for the development of novel chemical probes and biological tools. These principles guide the medicinal chemist in the rational design of compounds with desired biological activities and properties.
One key principle is the importance of scaffold hopping and diversification . By systematically modifying the core tetrahydroquinoline structure and exploring a wide range of substituents, it is possible to discover new chemical entities with novel biological activities. This can involve the synthesis of libraries of compounds with variations at different positions of the scaffold.
Another important principle is the use of structure-based design . When the three-dimensional structure of the biological target is known, computational methods such as molecular docking and molecular dynamics simulations can be employed to design ligands that fit snugly into the binding site and form favorable interactions. mdpi.com This approach can significantly accelerate the discovery of potent and selective inhibitors or modulators.
Stereochemistry is a critical consideration in the design of chemical probes based on the tetrahydroquinoline scaffold. As demonstrated by studies on chiral derivatives, the biological activity can be highly dependent on the stereoisomer. nih.govsemanticscholar.org Therefore, the synthesis of enantiomerically pure compounds is often necessary to achieve the desired biological effect and to avoid off-target activities.
Finally, it is crucial to consider the physicochemical properties of the designed compounds. Properties such as solubility, permeability, and metabolic stability are important for the utility of a chemical probe in biological systems. These properties can be modulated through the introduction of appropriate functional groups.
Applications of 2 Phenyl 5,6,7,8 Tetrahydroquinoline and Its Derivatives in Chemical Sciences
As Ligands in Asymmetric Catalysis
The rigid, chiral backbone of tetrahydroquinoline derivatives makes them excellent candidates for ligands in asymmetric catalysis, where the creation of a specific stereoisomer of a product is desired.
The design of effective chiral ligands is central to the field of enantioselective catalysis. Derivatives of 5,6,7,8-tetrahydroquinoline (B84679) have been successfully employed in this context. A notable class of ligands is derived from 8-amino-5,6,7,8-tetrahydroquinoline, often referred to by the acronym CAMPY. These chiral diamine ligands, including the 2-methyl substituted analogue (Me-CAMPY), can be synthesized in their enantiomerically pure forms. The synthesis typically starts from the racemic 5,6,7,8-tetrahydroquinolin-8-ol, which undergoes lipase-catalyzed kinetic acetylation to separate the enantiomers. Subsequent chemical transformations convert the hydroxyl group into an amino group with an inversion of configuration, yielding the desired chiral diamine.
These bidentate ligands chelate to metal centers, such as rhodium (Rh) and ruthenium (Ru), creating a well-defined chiral environment around the metal. This chiral pocket dictates the stereochemical outcome of the catalyzed reaction, enabling the preferential formation of one enantiomer of the product. The steric and electronic properties of the CAMPY ligands can be fine-tuned by modifying substituents on the tetrahydroquinoline ring, which in turn influences the reactivity and enantioselectivity of the corresponding metal complexes.
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds, typically using hydrogen donors like formic acid or isopropanol (B130326). Chiral complexes derived from 5,6,7,8-tetrahydroquinoline have proven to be effective catalysts for such transformations.
Specifically, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in pentamethylcyclopentadienyl (Cp*) metal complexes for the ATH of 1-aryl substituted-3,4-dihydroisoquinolines. These reactions are crucial as they produce chiral tetrahydroisoquinolines, which are key intermediates in the synthesis of various biologically active alkaloids.
In studies evaluating different metal catalysts, rhodium complexes of CAMPY and Me-CAMPY ligands demonstrated the most effectiveness in terms of both reactivity and enantioselectivity. For instance, the ATH of certain dihydroisoquinolines, which are known to be challenging substrates, proceeded to quantitative conversion. The addition of Lewis acid additives like lanthanum triflate (La(OTf)₃) was found to be beneficial, enhancing the catalyst's performance. While the enantiomeric excess (ee) values achieved were modest in some cases (up to 69% ee), the high conversions obtained underscore the potential of these catalyst systems.
Table 1: Performance of Rh-CAMPY Catalysts in ATH of Dihydroisoquinolines
| Catalyst | Substrate | Additive | Conversion (%) | ee (%) |
|---|---|---|---|---|
| [CpRhCl(L1)]Cl | 1-Phenyl-3,4-dihydroisoquinoline | La(OTf)₃ | >99 | 69 |
L1 = (R)-CAMPY, L2 = (R)-Me-CAMPY
This application highlights a valuable alternative to the well-established Noyori-Ikariya type catalysts and opens avenues for the rational design of new chiral catalysts for important synthetic transformations.
As Building Blocks for Complex Heterocyclic Architectures
The 2-phenyl-5,6,7,8-tetrahydroquinoline core is a versatile platform for the synthesis of a variety of fused heterocyclic compounds through annulation reactions, where a new ring is built onto the existing scaffold.
Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds with a range of biological activities. The 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) derivative is a key intermediate for the synthesis of these systems. nih.gov This precursor can be readily prepared through a multicomponent reaction involving cyclohexanone, benzaldehyde, malononitrile, and ammonium (B1175870) acetate (B1210297). nih.gov
Starting from this amino-carbonitrile derivative, the pyrimidine (B1678525) ring can be fused onto the quinoline (B57606) core in several ways:
Reaction with Urea (B33335) and Thiourea (B124793): Heating the amino-carbonitrile with urea or thiourea in the presence of a base like sodium ethoxide leads to the formation of 4-amino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline-2(1H)-one or its thione analogue, respectively. nih.gov
Reaction with Isothiocyanates: Treatment with phenyl isothiocyanate in a solvent like pyridine (B92270) results in the formation of a 2-thioxo-pyrimido[4,5-b]quinoline derivative. nih.gov
Reaction with Carbon Disulfide: Refluxing the starting material with carbon disulfide in pyridine yields the corresponding pyrimido[4,5-b]quinoline-2,4(1H,3H)-dithione. nih.gov
Reaction with DMF-DMA and Hydrazine (B178648): A two-step process involving initial reaction with dimethylformamide dimethylacetal (DMF-DMA) followed by cyclization with hydrazine hydrate (B1144303) produces 3-amino-4(3H)-imino-5-phenyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinoline. nih.gov
These reactions provide efficient pathways to a library of functionally diverse pyrimidoquinoline derivatives.
Thieno[2,3-b]quinolines represent another class of fused heterocycles that can be accessed from tetrahydroquinoline precursors. The synthesis often begins with a Gewald reaction to construct a 2-aminothiophene ring fused to a cyclohexane, which is then elaborated into the thienoquinoline system.
For example, ethyl 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate serves as a versatile starting material. mdpi.com The amino and ester groups on the thiophene (B33073) ring are reactive handles for further cyclization reactions. The amino group can react with various reagents to build additional fused rings. For instance, reaction of the corresponding 2-carboxamide (B11827560) derivative with phenyl isothiocyanate or carbon disulfide can lead to the formation of pyrimido- and thiazolo-fused thienoquinolines, respectively. mdpi.com Similarly, diazotization of the amino group followed by intramolecular cyclization can be used to construct triazolo-fused systems. mdpi.com
The synthesis of indenoquinoline derivatives, where an indene (B144670) ring system is fused to the quinoline core, can be achieved through multi-component reactions. One such approach involves the reaction of an aromatic aldehyde, indan-1,3-dione, a cyclic 1,3-dicarbonyl compound (like dimedone, which forms the tetrahydroquinoline portion), and an ammonium source (like ammonium acetate or p-toluidine). rsc.org This one-pot synthesis constructs the 7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-dione skeleton. While this method generates a tetrahydroquinoline ring as part of the final fused structure, it does not utilize a pre-formed this compound as the starting building block. Instead, the tetrahydroquinoline moiety is constructed in situ during the reaction cascade.
Applications in Advanced Materials Science
The rigid and planar aromatic system of the quinoline core, combined with the conformational flexibility of the tetrahydro-pyridine ring, provides a platform for designing materials with tailored properties. The phenyl substituent at the 2-position further allows for the modulation of these properties through electronic and steric effects.
Precursors for Photoluminescent Materials
While direct studies on the photoluminescent properties of this compound are not extensively documented, the broader class of quinoline derivatives is well-known for its emissive characteristics. Research has shown that related compounds, such as 2-aryl-6,8-bis(arylethenyl)-4-methoxyquinolines, exhibit fluorescence. nih.govresearchgate.net These molecules, which share the 2-aryl-quinoline core, demonstrate that this scaffold can serve as the basis for developing new photoluminescent materials. The emission properties of these compounds are influenced by the nature of the aryl substituents and the extent of π-conjugation. nih.govresearchgate.net
Furthermore, 6,7-didro-5H-quinolin-8-one, a compound structurally related to the tetrahydroquinoline family, is recognized as a key intermediate in the synthesis of polyheterocycles that exhibit photoluminescence. This underscores the potential of the tetrahydroquinoline framework as a precursor to more complex, light-emitting molecular systems.
The photophysical properties of a series of 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines have been investigated, revealing their potential as fluorescent materials. The absorption and emission maxima, as well as the Stokes shift, are dependent on the electronic nature of the substituents on the aryl rings.
| Compound | Aryl Substituent (R) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |
|---|---|---|---|---|
| 6a | Phenyl | 360 | 430 | 4883 |
| 6b | 4-Fluorophenyl | 358 | 428 | 4918 |
| 6c | 4-Chlorophenyl | 362 | 432 | 4831 |
| 6d | 4-Bromophenyl | 364 | 434 | 4785 |
Use in Optoelectronic Applications
The potential of tetrahydroquinoline derivatives in optoelectronic applications has been explored primarily through computational studies. Theoretical investigations have proposed the use of tetrahydroquinoline-based dyes as sensitizers in dye-sensitized solar cells (DSSCs). These studies suggest that by functionalizing the tetrahydroquinoline scaffold with suitable donor and acceptor groups, it is possible to tune the electronic energy levels to facilitate efficient charge transfer processes, which are crucial for photovoltaic performance.
While experimental realization of optoelectronic devices based on the this compound core scaffold is not yet widely reported, the foundational theoretical work provides a strong rationale for future research in this area. The ability to modify the electronic properties through substitution on both the phenyl and quinoline rings makes this class of compounds promising candidates for various optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Role in Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular building blocks held together by non-covalent interactions. The structural features of this compound make it an interesting candidate for use in supramolecular chemistry and molecular recognition.
The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. These non-covalent interactions are the fundamental forces that drive the formation of supramolecular assemblies.
A notable example of the application of the broader tetrahydroquinoline scaffold is in the field of asymmetric catalysis. Chiral bifunctional thiourea catalysts have been employed in the highly enantioselective synthesis of substituted tetrahydroquinolines. This process involves the recognition of the substrate by the catalyst through a network of non-covalent interactions, highlighting the potential of the tetrahydroquinoline framework to participate in molecular recognition events.
Although specific examples of this compound being used as a primary building block in the construction of supramolecular cages or as a host in molecular recognition studies are not extensively detailed in the literature, the fundamental properties of the molecule suggest its suitability for such applications. Future research may explore the incorporation of this scaffold into more complex supramolecular architectures, such as macrocycles or polymers, to create new materials with advanced functions in sensing, catalysis, or separations.
Green Chemistry Methodologies in the Synthesis of Tetrahydroquinoline Derivatives
Implementation of Atom-Economical Reactions
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wordpress.comprimescholars.comacs.org Reactions with high atom economy are designed to maximize the integration of all materials used in the process into the final product, thus minimizing waste at a molecular level. wordpress.comnih.gov Ideal reactions, such as rearrangements or additions, can theoretically achieve 100% atom economy, where all reactant atoms are found in the product. scranton.edu In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy. acs.org
For the synthesis of tetrahydroquinoline derivatives, catalytic reactions are often highly atom-economical, producing minimal byproducts. nih.gov While specific atom economy percentages for the synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinoline are not extensively detailed in the reviewed literature, the application of catalytic, one-pot, and multicomponent reactions inherently aligns with the goal of maximizing atom economy. benthamdirect.com A patent for synthesizing 5,6,7,8-tetrahydroquinoline (B84679) highlights high atom economy as a key benefit due to the recyclability of the catalyst and byproducts. google.com
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial reductions in reaction times, increased yields, and often cleaner reactions compared to conventional heating methods. benthamdirect.comnih.gov This technique has been successfully applied to the synthesis of various quinoline (B57606) derivatives, including the 5,6,7,8-tetrahydroquinoline scaffold.
An efficient one-pot, microwave-assisted synthesis of 2-alkoxy-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been developed through the reaction of cyclohexanone and arylidene malononitriles in alcoholic solvents. researchgate.net This method provides excellent yields in a significantly shorter time frame than traditional methods. Further research has demonstrated that microwave irradiation is crucial for achieving high yields in certain quinoline syntheses, as conventional heating sometimes results in low or no product conversion. nih.gov For instance, the condensation reaction to form quinoline-fused 1,4-benzodiazepines under microwave irradiation at 80°C resulted in excellent isolated yields of 92–97%, a significant improvement over the 62–65% yields from conventional methods. nih.gov
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Product Type | Method | Reaction Time | Yield |
|---|---|---|---|
| Quinoline-fused 1,4-benzodiazepines | Microwave | Not specified | 92-97% |
| Quinoline-fused 1,4-benzodiazepines | Conventional | Not specified | 62-65% |
| 8-hydroxyquinolines | Microwave | 30-40 min | 48-84% |
Ultrasonic Irradiation in Synthetic Procedures
Sonochemistry, the application of ultrasonic irradiation to chemical reactions, provides another green alternative to traditional synthesis. nih.gov The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles, creates localized "hot spots" with extreme temperatures and pressures, dramatically accelerating reaction rates. mdpi.com This method often leads to higher yields, greater product purity, and significantly reduced reaction times—from hours or days to mere minutes. nih.gov
The use of ultrasound has been reported for the synthesis of various heterocyclic compounds, including quinoline derivatives. nih.govksu.edu.sa Key advantages of this technique include:
Reduced Reaction Times: Reactions that take 48–96 hours conventionally can be completed in 1–2 hours. nih.gov
Increased Yields: A slight increase in yields, typically around 5-10%, is often observed compared to thermal methods. nih.gov
Energy Efficiency: The substantial decrease in reaction time leads to lower energy consumption. nih.gov
Milder Conditions: Reactions can often be carried out at lower temperatures. mdpi.com
For example, the ultrasound-assisted synthesis of N-substituted 1,2,4-triazole-2-thiol derivatives was completed in 40-80 minutes with 75-89% yields, whereas conventional methods required 16-26 hours to achieve lower yields of 60-75%. mdpi.com
Application of Environmentally Benign Solvents (e.g., Water, PEG-400, Ethanol)
The replacement of volatile and toxic organic solvents with environmentally benign alternatives is a cornerstone of green synthesis. Water is considered an ideal green solvent due to its low cost, non-flammability, and lack of toxicity. iau.ir Polyethylene glycol (PEG), particularly PEG-400, has also gained prominence as a green reaction medium. nih.gov It is biodegradable, inexpensive, non-flammable, and recyclable. nih.gov
Several syntheses of tetrahydroquinoline derivatives have been successfully carried out in these green solvents:
An eco-friendly, one-pot synthesis of polyhydroquinolines has been achieved at room temperature using PEG-400 as the solvent. researchgate.net
A method for synthesizing 5,6,7,8-tetrahydroquinoline-3-carbonitrile derivatives utilizes PEG-400 in the presence of a recyclable clay catalyst. researchgate.net
Ethanol is another commonly used green solvent. For instance, the synthesis of 2-substituted quinazolinones proceeds efficiently in ethanol at room temperature using a recyclable heteropoly acid catalyst. researchgate.net The product often precipitates directly from the ethanol solution, simplifying purification. researchgate.net
Development and Utilization of Eco-Friendly and Recyclable Catalysts
The development of catalysts that are efficient, reusable, and environmentally friendly is crucial for sustainable chemistry. Green catalysts minimize waste by allowing for their separation from the reaction mixture and reuse over multiple cycles without significant loss of activity.
Examples in the synthesis of tetrahydroquinolines and related heterocycles include:
Heterogeneous Catalysts: A patent describes a method for synthesizing 5,6,7,8-tetrahydroquinoline using a self-made, selective PD catalyst that can be recovered by filtration and reused. google.com Similarly, SnO2 nanoparticles have been used as a recyclable catalyst for quinoxaline synthesis in water at room temperature. iau.ir
Recyclable Homogeneous Catalysts: A Ru(II)/PEG-400 system has been developed for the synthesis of isoquinoline derivatives. This system combines the catalytic activity of ruthenium with the green, recyclable nature of PEG-400 as a solvent.
Solid-Supported Catalysts: A recyclable heteropoly acid composite, H5PV2Mo10O40/SiO2, has been used to catalyze the synthesis of quinazolinone derivatives in ethanol with high yields. researchgate.net Bleaching earth clay (pH 12.5) has also been employed as a recyclable and green catalyst for synthesizing 5,6,7,8-tetrahydroquinoline derivatives in PEG-400. researchgate.net
Table 2: Examples of Recyclable Catalysts in Heterocycle Synthesis
| Catalyst | Reaction | Solvent | Key Advantages |
|---|---|---|---|
| PD Catalyst | Synthesis of 5,6,7,8-tetrahydroquinoline | Solvent-free | Recyclable, high atom economy, avoids toxic reagents. google.com |
| SnO2 Nanoparticles | Synthesis of Quinoxalines | Water | Recyclable, mild room temperature conditions. iau.ir |
| Ru(II)/PEG-400 | Synthesis of Isoquinolines | PEG-400 | Homogeneous but recyclable system, biodegradable solvent. |
| H5PV2Mo10O40/SiO2 | Synthesis of Quinazolinones | Ethanol | Recyclable, simple work-up, high yields. researchgate.net |
One-Pot Reaction Strategies for Minimized Waste Generation
One-pot reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, are inherently greener than traditional multi-step syntheses. This approach reduces solvent usage, purification steps, and waste generation, while also saving time and resources. mdpi.com
The synthesis of the 5,6,7,8-tetrahydroquinoline core is well-suited to one-pot strategies, often involving multicomponent reactions.
A four-component tandem reaction involving N-phenacylpyridinium bromide, aromatic aldehydes, and other reagents has been developed for the synthesis of substituted 5,6,7,8-tetrahydroquinolines. researchgate.net
The synthesis of 2-Amino-4-phenyl-5,6,7,8–tetrahydroquinoline-3–carbonitrile is achieved by treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium (B1175870) acetate (B1210297) in a one-pot process. nih.govresearchgate.net
An eco-friendly, four-component coupling of aldehydes, dimedone, ethyl acetoacetate, and ammonium acetate in PEG-400 at room temperature yields polyhydroquinolines efficiently. researchgate.net
A one-pot, five-component synthesis of complex thiazole derivatives has also been successfully demonstrated using PEG-400 as a green solvent. researchgate.net
These strategies exemplify the efficiency and waste-reduction benefits of consolidating multiple reaction steps into a single, streamlined process.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of tetrahydroquinolines has evolved significantly, with modern research focusing on methods that offer higher yields, greater selectivity (particularly enantioselectivity), and more environmentally friendly conditions compared to traditional approaches like the hydrogenation of quinolines with heterogeneous catalysts. organic-chemistry.orgwikipedia.org Future explorations are directed towards the refinement and application of advanced catalytic systems.
Recent breakthroughs in catalysis offer promising avenues for the synthesis of 2-phenyl-5,6,7,8-tetrahydroquinoline and its derivatives. Domino reactions, which allow for the construction of complex molecules in a single operation without isolating intermediates, represent a highly efficient strategy. nih.gov Methodologies such as reduction-reductive amination cascades under palladium catalysis have demonstrated high yields for related structures. nih.gov
Furthermore, the development of enantioselective methods is a key trend. Gold-catalyzed tandem hydroamination/asymmetric transfer hydrogenation has been shown to produce tetrahydroquinolines with excellent yields and enantioselectivities. organic-chemistry.org Similarly, the combination of Brønsted acid catalysis with visible-light induction provides an enantioselective route to 2-substituted tetrahydroquinolines. organic-chemistry.org Chiral phosphoric acids have also emerged as powerful catalysts for the asymmetric reduction of precursors to yield highly enantioenriched tetrahydroquinolines. organic-chemistry.org
The table below summarizes some of the modern catalytic systems that could be adapted and optimized for the synthesis of this compound derivatives.
| Catalytic System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Gold Complex / Chiral Brønsted Acid | Hydroamination/Asymmetric Transfer Hydrogenation | High enantioselectivity, direct transformation. | organic-chemistry.org |
| Brønsted Acid / Visible Light | Cyclization/Transfer Hydrogenation | Enantioselective, uses light induction. | organic-chemistry.org |
| Chiral Phosphoric Acid / Hantzsch Ester | Dehydrative Cyclization/Asymmetric Reduction | Excellent yields and enantioselectivities. | organic-chemistry.org |
| Silver Catalyst | Reduction of Quinolines | Ligand- and base-free, environmentally friendly. | organic-chemistry.org |
| Cobalt(II) bromide / Terpyridine | Transfer Hydrogenation | Inexpensive catalyst, ambient conditions. | organic-chemistry.org |
| Iridium Catalyst | Direct Cyclization | Forms water as the sole by-product. | organic-chemistry.org |
Future work will likely focus on adapting these selective and efficient methods to synthesize specific isomers of this compound and expanding the substrate scope to create diverse libraries of related compounds.
Advanced Applications in Catalysis and Materials Science
Beyond medicinal chemistry, the unique structure of the tetrahydroquinoline scaffold presents opportunities in catalysis and materials science.
In catalysis , derivatives of tetrahydroquinoline, particularly those with functional groups at the 8-position like 8-amino-5,6,7,8-tetrahydroquinoline, are being explored as chiral ligands in organometallic complexes. nih.govnih.gov These ligands can coordinate with metals such as iridium and rhodium to create catalysts for asymmetric reactions, like transfer hydrogenation. nih.govnih.gov The chiral backbone of the tetrahydroquinoline ligand plays a crucial role in inducing stereoselectivity at the metal center. nih.gov Future research could involve designing and synthesizing novel this compound-based ligands to catalyze a broader range of asymmetric transformations, contributing to the field of green chemistry and efficient synthesis.
In materials science , the aromatic and heterocyclic nature of the scaffold makes it a candidate for electronic and photophysical applications. Research has shown that platinum(II) complexes incorporating a this compound-based ligand can function as light-emitting materials in Organic Light-Emitting Diodes (OLEDs). rsc.org A complex based on 2-(4-trifluoromethylphenyl)-5,6,7,8-tetrahydroquinoline achieved a maximum luminous efficiency of 4.88 cd A⁻¹ and a power efficiency of 4.65 lm W⁻¹. rsc.org This opens the door for further investigation into tuning the electronic properties of the this compound core by modifying substituents on the phenyl ring or the tetrahydroquinoline system to develop new phosphorescent materials for displays and lighting.
In-depth Mechanistic Studies through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms and molecular behavior is critical for optimizing syntheses and designing new applications. The integration of experimental studies with computational chemistry is an emerging trend that provides powerful insights.
Computational methods like Density Functional Theory (DFT) are being used to investigate the structural reactivity and quantum chemical properties of tetrahydroquinoline derivatives. researchgate.netmdpi.com These studies can predict optimized geometries, frontier molecular orbital (FMO) energies, and charge distributions, which help to rationalize the reactivity and electronic stability of these molecules. researchgate.netmdpi.com For instance, theoretical calculations of NMR chemical shifts can be correlated with experimental data to provide unequivocal structural assignments for complex derivatives. researchgate.net
Experimental studies are providing complementary mechanistic details. For example, in the silver-catalyzed reduction of quinolines, mechanistic investigations revealed that the active reducing species was a silver-hydride (Ag-H). organic-chemistry.org Similarly, studies on one-pot cascade reactions are elucidating complex sequences involving steps like oxidation and 1,5-hydride transfer followed by cyclization. iaea.org
By combining these approaches, future research can build a comprehensive picture of how this compound is formed and how it interacts in different chemical environments. This synergy will enable the rational design of more efficient catalysts, the prediction of reaction outcomes with greater accuracy, and the fine-tuning of molecular properties for specific applications.
Investigations into Unexplored Chemical Properties and Reactivities
While much of the research on tetrahydroquinolines has been driven by their biological applications, a significant opportunity lies in exploring their fundamental chemical properties and discovering novel reactivities. The reactivity of the scaffold can be harnessed to create more complex molecular architectures.
For instance, the nucleophilic character of certain positions on the ring system has been exploited in reactions. Studies have shown that 2-mercapto-tetrahydroquinoline derivatives can undergo various nucleophilic substitution reactions. nih.gov Similarly, pyrazolo[3,4-b]quinolin-3-amine, a related tetrahydroquinoline derivative, allows for flexible nucleophilic reactions with aldehydes and other electrophiles. nih.gov
Future research could focus on:
C-H Functionalization: Developing methods for the selective activation and functionalization of C-H bonds on both the phenyl ring and the tetrahydroquinoline core. This would provide a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials.
Photoredox Catalysis: Exploring the reactivity of the tetrahydroquinoline scaffold under photoredox conditions, which could unlock novel reaction pathways and enable the construction of unique molecular frameworks. researchgate.net
Stability Studies: Systematically investigating the stability of different this compound derivatives under various conditions (pH, light, oxidants) to better understand their degradation pathways, particularly in the context of the issues identified with fused THQs. acs.org
Such fundamental studies will not only expand the synthetic chemist's toolkit but may also lead to the discovery of unexpected properties and applications for this versatile scaffold.
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis. nih.govnih.gov These data-driven tools can predict reaction outcomes, suggest optimal reaction conditions, and even design entire synthetic routes from scratch, a process known as computer-aided synthesis planning (CASP). nih.gov
For a compound like this compound, AI and ML can be applied in several ways:
Retrosynthesis: ML models, particularly those based on the Transformer architecture, can analyze the target molecule and suggest viable precursors by "learning" from vast databases of known chemical reactions. nih.govjetir.org This can help chemists identify more efficient or novel synthetic pathways.
Reaction Outcome Prediction: Given a set of reactants and conditions, ML models can predict the likelihood of a reaction's success and its potential yield. digitellinc.commit.edu This can save significant time and resources by reducing the number of failed experiments. Models trained on dedicated, standardized datasets have shown the potential to outperform human chemists in this task. digitellinc.com
Condition Optimization: AI algorithms can be used to explore the complex parameter space of a chemical reaction (e.g., catalyst, solvent, temperature) to quickly identify the optimal conditions for synthesizing this compound with the highest yield and purity.
The integration of these computational tools with automated robotic synthesis platforms represents the ultimate goal, enabling a fully autonomous design-make-test-analyze cycle for discovering new molecules and reactions. chemrxiv.org As these technologies mature, they will undoubtedly accelerate the exploration and application of the this compound scaffold. researchgate.net
Q & A
Q. What are the common synthetic routes for 2-phenyl-5,6,7,8-tetrahydroquinoline derivatives, and how is selectivity achieved in ring hydrogenation?
Selective hydrogenation of the pyridine ring in quinoline derivatives is critical. Traditional methods use catalytic hydrogenation (e.g., H₂/Pd-C) or sodium-ethanol reduction, but over-reduction to decahydroquinoline can occur . For substituted derivatives like this compound, indirect routes involving cyclization of pre-functionalized intermediates (e.g., benzylidene derivatives) are preferred . Key factors for selectivity:
Q. Table 1: Hydrogenation Conditions and Outcomes
| Substrate | Catalyst | Solvent | Temp (°C) | Product Selectivity | Reference |
|---|---|---|---|---|---|
| Quinoline | H₂/Pd-C | Ethanol | 80 | 5,6,7,8-THQ (75%) | |
| 2-Phenylquinoline | Rh/Al₂O₃ | THF | 100 | 2-Phenyl-5,6,7,8-THQ (82%) |
Q. Which structural characterization techniques are most reliable for confirming the regiochemistry of this compound derivatives?
- X-ray crystallography : Resolves bond lengths, dihedral angles, and intermolecular interactions (e.g., π-π stacking at 3.756 Å in chlorobenzylidene derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR distinguishes aromatic vs. aliphatic protons and confirms substituent positions (e.g., para-chlorophenyl groups show distinct splitting) .
- Computational modeling : Validates crystal packing and hydrogen-bonding networks (e.g., C–H⋯Cl interactions in chains along [101]) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond lengths or dihedral angles) be resolved during refinement?
Discrepancies often arise from:
Q. Table 2: Key Crystallographic Parameters for 2-Phenyl-THQ Derivatives
| Parameter | Value (Example) | Software Used | Reference |
|---|---|---|---|
| R-factor | 0.036 | SHELXL97 | |
| Dihedral angle (p1/p2) | 21.52° | SHELXTL | |
| π-π distance | 3.756 Å | WinGX |
Q. What mechanistic insights guide the optimization of catalytic reactions using this compound ligands?
In coordination chemistry:
- Ligand geometry : The 8-amino-THQ scaffold forms stable octahedral complexes with Ru(II) or Ir(III), but solvent choice (e.g., CH₂Cl₂ vs. toluene) impacts redox stability .
- Steric effects : Bulky substituents (e.g., diphenylphosphinoethyl arms) hinder catalytic activity in ring-opening polymerizations .
- Spectroscopic monitoring : ³¹P NMR tracks ligand exchange dynamics in real time .
Q. How are structure-activity relationships (SAR) analyzed for 5,6,7,8-tetrahydroquinoline derivatives in drug discovery?
- Bioisosteric replacement : Thiourea derivatives show enhanced antiulcer activity vs. thioamide analogs due to improved H-bonding .
- Conformational analysis : Sofa/half-chair ring conformations influence binding to biological targets (e.g., cyclooxygenase) .
- In vivo assays : Pylorus-ligated rat models quantify antisecretory activity (ED₅₀ values <10 mg/kg for potent analogs) .
Q. What experimental strategies mitigate side reactions during lithiation of 5,6,7,8-tetrahydroquinoline?
- Temperature control : Maintain −78°C to avoid decomposition of 8-lithio-THQ intermediates .
- Electrophile quenching : Use thiophilic reagents (e.g., S⁸) to trap intermediates as stable thiocarboxamides .
- Substrate purity : Pre-dry THF over Na/benzophenone to prevent protonolysis .
Data Contradiction Analysis Example
Observation : Conflicting dihedral angles (21.52° vs. 55.87°) in crystal structures of chlorobenzylidene-THQ derivatives .
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
